4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Description
This compound features a piperidine-dicarboxamide core substituted with a 4-chlorophenyl-cyanomethyl group and dimethylamine moieties. Below, we compare key features of this compound with structurally and functionally related molecules.
Properties
IUPAC Name |
4-N-[(4-chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-21(2)17(24)22-9-7-13(8-10-22)16(23)20-15(11-19)12-3-5-14(18)6-4-12/h3-6,13,15H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBARPIDLHDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Cyanomethyl Group: This can be done using nucleophilic substitution reactions with cyanomethylating agents.
Final Functionalization: The dimethylpiperidine-1,4-dicarboxamide moiety is introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: Researchers investigate its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in various industrial processes, such as catalysis or as a precursor for other chemicals.
Mechanism of Action
The mechanism of action of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility: Piperidine/piperazine-dicarboxamides exhibit tunable steric and electronic properties through substituent modification (e.g., chlorophenyl for hydrophobicity, cyanomethyl for polarity) .
- Synthetic Feasibility : Methods for cyanamide and dicarboxamide synthesis (e.g., peptide coupling, nucleophilic substitution) are well-established, supporting scalable production .
Biological Activity
4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a chlorophenyl group and a cyanomethyl moiety. Its chemical formula is represented as . The presence of the piperidine ring is significant as it is associated with various biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. A study synthesized several derivatives of piperidine and evaluated their activity against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy due to its implications in neurodegenerative diseases. The synthesized compounds demonstrated strong inhibition with IC50 values indicating significant potency .
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14 ± 0.003 |
| Urease | Strong Inhibition | Not specified |
Anticancer Activity
The piperidine derivatives have also been investigated for anticancer properties. Various studies have reported that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
The biological activities of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can be attributed to several mechanisms:
- Enzyme Interaction : The compound's ability to inhibit enzymes like AChE suggests it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
- Bacterial Membrane Disruption : Antibacterial properties may arise from the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related piperidine derivative in treating bacterial infections resistant to conventional antibiotics.
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in animal models of Alzheimer’s disease, demonstrating reduced cognitive decline.
Q & A
Q. What are the common synthetic routes for 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenylcyanomethyl derivatives with piperidine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .
- N-methylation : Dimethylation of the piperidine nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures improve purity .
Optimization focuses on controlling stoichiometry, reaction time (monitored via TLC), and solvent polarity to minimize byproducts.
Q. How can the crystal structure and conformational stability of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
Advanced Research Questions
Q. What methodologies are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (kₐ, k_d) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K_d) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) Simulations : Map interactions using docking software (e.g., AutoDock Vina) and validate with mutational studies .
Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation time) and reference controls (e.g., staurosporine for kinase inhibition) .
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may skew results .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or methoxy substituents) to isolate critical functional groups .
Q. What analytical techniques are most reliable for assessing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients (retention time: ~8.2 min) .
- ¹H/¹³C NMR : Key signals include:
- Piperidine N–CH₃ at δ 2.8–3.1 ppm (singlet).
- Chlorophenyl aromatic protons at δ 7.2–7.5 ppm .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance target binding .
- Bulky substituents on the piperidine nitrogen to modulate steric effects .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) .
Q. What in vitro and in vivo models are suitable for preliminary toxicology assessment?
- Methodological Answer :
- In vitro :
- HepG2 cells for hepatotoxicity (measure ALT/AST release).
- hERG channel inhibition assays (patch-clamp electrophysiology) .
- In vivo :
- Acute toxicity in rodents (OECD 423 guidelines), monitoring LD₅₀ and histopathology .
Q. How can data reproducibility challenges in synthesis be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
